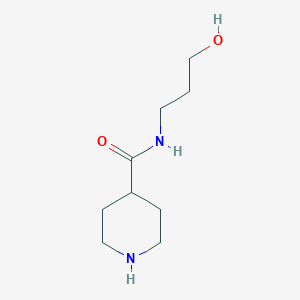

N-(3-hydroxypropyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-(3-hydroxypropyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with 3-chloropropanol under basic conditions to form N-(3-hydroxypropyl)piperidine. This intermediate is then reacted with phosgene or a similar reagent to introduce the carboxamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

N-(3-hydroxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing piperidine frameworks. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in organic synthesis.

2. Biology

- Enzyme Inhibition Studies : N-(3-hydroxypropyl)piperidine-4-carboxamide has been utilized in studies involving enzyme inhibition, particularly in the context of viral replication. Research indicates its potential to inhibit human coronaviruses by interfering with viral RNA synthesis.

- Anticancer Research : The compound is part of studies exploring its antiproliferative effects on cancer cells. For instance, derivatives of piperidine have shown activity against leukemia cells, indicating that modifications to the piperidine structure can enhance biological activity .

3. Medicine

- Antiviral Activity : There is emerging evidence of the compound's antiviral properties, particularly against coronaviruses. Its mechanism involves disruption of viral replication processes.

- Potential in Cancer Therapy : Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting a pathway for development into therapeutic agents .

4. Industry

- Material Development : The compound is also explored for its applications in developing new materials and chemical processes, leveraging its unique chemical properties to innovate in industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(3-hydroxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of human coronaviruses by interfering with viral RNA synthesis . The compound binds to viral enzymes, preventing them from functioning properly, which ultimately inhibits viral replication .

Comparación Con Compuestos Similares

N-(3-hydroxypropyl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives:

N-(3-chloropropyl)piperidine-4-carboxamide: Similar in structure but with a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications.

N-(3-aminopropyl)piperidine-4-carboxamide: Contains an amino group, which can significantly alter its chemical properties and biological activities.

These comparisons highlight the unique properties of this compound, such as its specific interactions with viral enzymes and its potential in antiviral research .

Actividad Biológica

N-(3-hydroxypropyl)piperidine-4-carboxamide is a compound of significant interest in pharmaceutical and biomedical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H18N2O2. The compound features both a hydroxyl group and a carboxamide functional group, which contribute to its biological activity. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and proteins:

- Protein Kinase B (Akt) Inhibition : This compound has been identified as an ATP-competitive inhibitor of Akt, a critical regulator in cancer cell survival and proliferation. In vitro studies have shown that it modulates Akt signaling pathways, leading to reduced tumor growth in xenograft models .

- Renin Inhibition : this compound also exhibits inhibitory effects on renin, an enzyme involved in blood pressure regulation. This property suggests potential applications in treating hypertension and cardiovascular diseases.

- Antiviral Activity : Recent studies indicate that this compound may inhibit the replication of human coronaviruses by interfering with viral RNA synthesis, highlighting its potential in antiviral drug development .

Antitumor Activity

A series of studies have demonstrated the antitumor efficacy of this compound derivatives:

- In Vivo Studies : Animal models have shown that these compounds can significantly inhibit the growth of human tumor xenografts. The modulation of biomarkers associated with Akt signaling pathways supports their potential as antitumor agents .

Enzyme Inhibition Profiles

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC50 (µM) | Remarks |

|---|---|---|---|

| Protein Kinase B | Competitive | 0.5 | Significant reduction in tumor growth |

| Renin | Competitive | 2.0 | Potential application in hypertension |

| Human Coronavirus | Non-competitive | 1.5 | Interferes with viral RNA synthesis |

This table summarizes key findings related to the compound's enzyme inhibition capabilities, indicating its broad spectrum of biological activity.

Case Studies

- Cancer Research : A study focused on the synthesis and evaluation of this compound derivatives revealed that certain modifications enhanced their cytotoxic effects against various cancer cell lines. The derivatives exhibited improved selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .

- Cardiovascular Applications : In a clinical setting, derivatives of this compound were tested for their ability to lower blood pressure in hypertensive animal models. Results indicated significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent .

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-7-1-4-11-9(13)8-2-5-10-6-3-8/h8,10,12H,1-7H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWNVIUTLKFASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.